

# Application Notes and Protocols for the Analysis of DG026

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DG026** is a potent and selective inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-dependent enzyme implicated in various physiological processes, including cognitive function and glucose metabolism.[1] Its chemical formula is C35H40N3O4P, with a molecular weight of 597.70 g/mol .[1] The precise characterization of **DG026** is critical for its development as a therapeutic agent. These application notes provide detailed protocols for the analysis of **DG026** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two fundamental techniques for structural elucidation and purity assessment of small molecules.

### **Chemical Information**



Property	Value
IUPAC Name	(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid[1]
CAS Number	2035046-17-2[1]
Molecular Formula	C35H40N3O4P[1]
Molecular Weight	597.70 g/mol [1]
Purity	≥98%[2]
Appearance	Solid[2]

# NMR Spectroscopic Analysis of DG026

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following tables present the predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **DG026**. These predicted values are for illustrative purposes and should be confirmed with experimental data.

### Predicted <sup>1</sup>H NMR Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.10 - 7.40	m	20H	Aromatic protons
4.50	m	1H	CH-N (amide)
4.20	m	1H	CH-N (phosphinamide)
3.00 - 3.20	m	4H	CH2-Ph
2.50 - 2.80	m	4H	CH2-P, CH2-C=O
1.80 - 2.10	m	4H	Aliphatic CH2
1.50	m	1H	Aliphatic CH
8.00	br s	2H	NH2 (amide)
7.80	br s	2H	NH2 (phosphinamide)
10.50	br s	1H	P-OH

### Predicted <sup>13</sup>C NMR Data



Chemical Shift (ppm)	Assignment
175.0	C=O (amide)
140.0 - 145.0	Quaternary Aromatic C
125.0 - 130.0	Aromatic CH
55.0	CH-N (amide)
52.0	CH-N (phosphinamide)
40.0	CH2-Ph
38.0	CH2-P
35.0	CH2-C=O
30.0 - 32.0	Aliphatic CH2
28.0	Aliphatic CH

# **Mass Spectrometric Analysis of DG026**

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For **DG026**, Electrospray Ionization (ESI) is a suitable method.

# **Predicted Mass Spectrometry Data**



Parameter	Value
Ionization Mode	ESI-Positive
Expected [M+H]+	598.2831
Expected [M+Na]+	620.2650
Major Predicted Fragments	
m/z	Assignment
451.2	Loss of phenylpropylamine
334.1	Cleavage of the amide bond
223.1	Diphenylmethyl cation
91.1	Tropylium ion

# Experimental Protocols NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh 5-10 mg of DG026.
  - Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 500 MHz Spectrometer):
  - ¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3-4 seconds



Spectral Width: 12-16 ppm

o 13C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1-2 seconds

Spectral Width: 200-240 ppm

- Data Processing:
  - Apply a Fourier transform to the acquired FID.
  - Phase and baseline correct the spectrum.
  - Reference the spectrum to the residual solvent peak.
  - Integrate the peaks in the <sup>1</sup>H spectrum and pick peaks in both <sup>1</sup>H and <sup>13</sup>C spectra.

### **Mass Spectrometry Protocol**

- Sample Preparation:
  - Prepare a stock solution of **DG026** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  - Dilute the stock solution to a final concentration of 1-10 μg/mL with the mobile phase.
- LC-MS Instrument Parameters:
  - Liquid Chromatography (LC):
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
    - Mobile Phase A: 0.1% formic acid in water.
    - Mobile Phase B: 0.1% formic acid in acetonitrile.



■ Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

• Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 μL.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI).

Polarity: Positive.

Capillary Voltage: 3-4 kV.

Drying Gas Temperature: 300-350 °C.

■ Drying Gas Flow: 8-12 L/min.

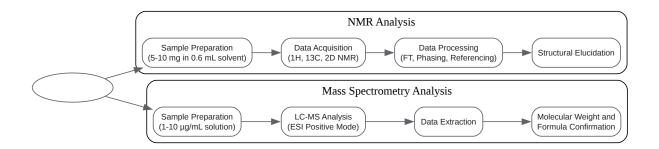
Scan Range: m/z 100-1000.

• Data Analysis:

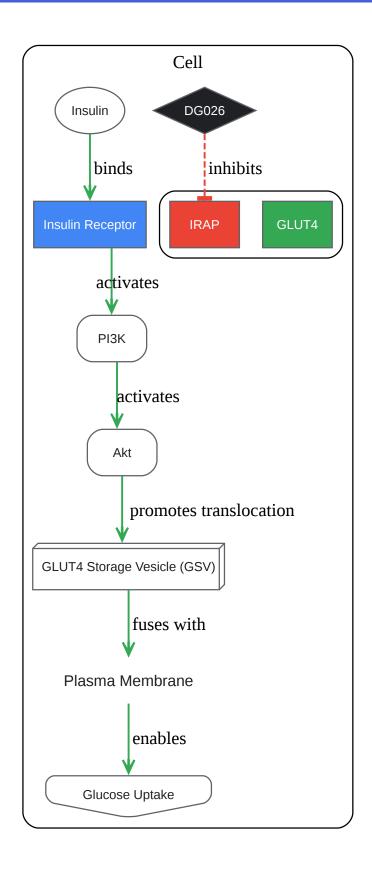
- Extract the mass spectrum for the chromatographic peak corresponding to **DG026**.
- Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
- Analyze the fragmentation pattern to confirm the structure.

### **Visualizations**









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### References

- 1. The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review
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